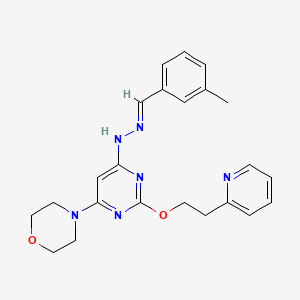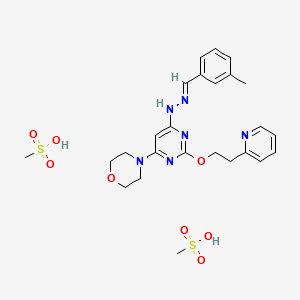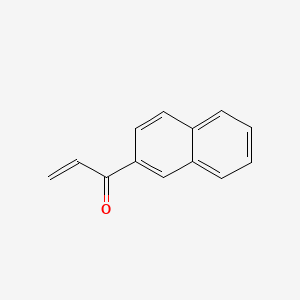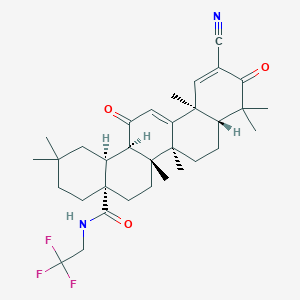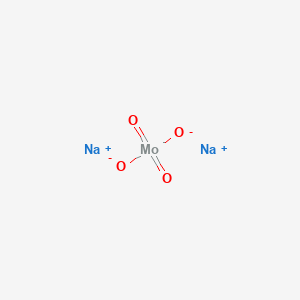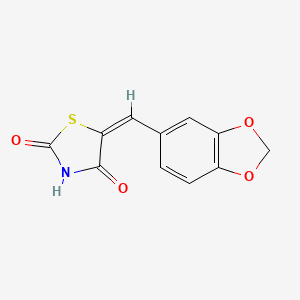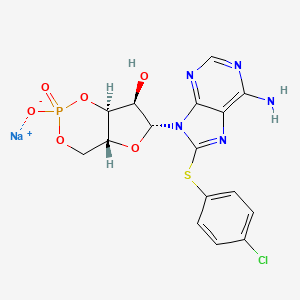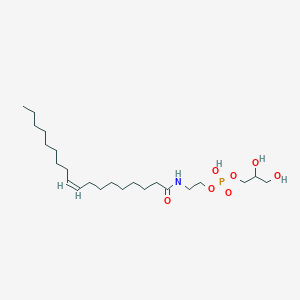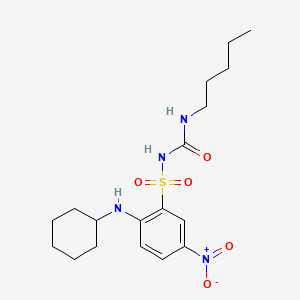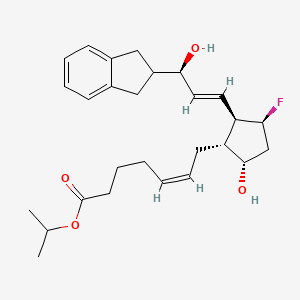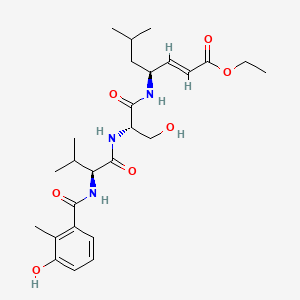![molecular formula C7H10N2O2 B1663114 2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI) CAS No. 53658-58-5](/img/structure/B1663114.png)
2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI) is a bicyclic isoxazole compound It has been studied for its potential pharmacological properties, particularly as a receptor antagonist
Preparation Methods
The synthesis of 2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI) involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of reagents such as sodium hydride and solvents like dimethylformamide. The reaction conditions typically require controlled temperatures and may involve purification steps like recrystallization to obtain the desired product .
Chemical Reactions Analysis
2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under specific conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly as a glycine receptor antagonist.
Medicine: Research explores its potential therapeutic effects, including its role as a receptor antagonist which could be useful in neurological studies.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI) involves its interaction with specific molecular targets. It acts as an antagonist at glycine receptors, inhibiting the action of glycine. This interaction affects the signaling pathways in neurons, which can influence various physiological processes .
Comparison with Similar Compounds
2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI) can be compared with other similar compounds such as:
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol: Another bicyclic isoxazole with similar receptor antagonist properties.
5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-d]azepine hydrochloride: A related compound with different pharmacological characteristics.
The uniqueness of 2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI) lies in its specific structure and its potential as a glycine receptor antagonist, which distinguishes it from other similar compounds .
Properties
CAS No. |
53658-58-5 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one |
InChI |
InChI=1S/C7H10N2O2/c10-7-5-1-3-8-4-2-6(5)11-9-7/h8H,1-4H2,(H,9,10) |
InChI Key |
KHTRGFVHYPWHIZ-UHFFFAOYSA-N |
SMILES |
C1CNCCC2=C1C(=O)NO2 |
Canonical SMILES |
C1CNCCC2=C1C(=O)NO2 |
Key on ui other cas no. |
53658-58-5 |
Synonyms |
5,6,7,8-tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol 5,6,7,8-tetrahydro-4H-isoxazolo(4,5-d)azepin-3-ol hydrobromide THAZ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



